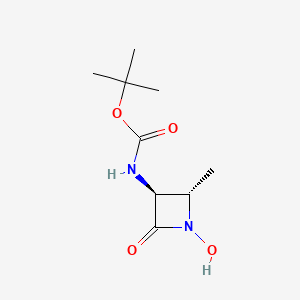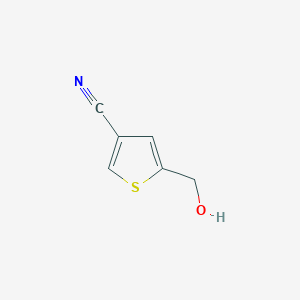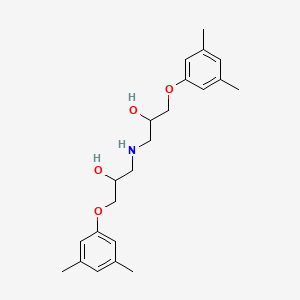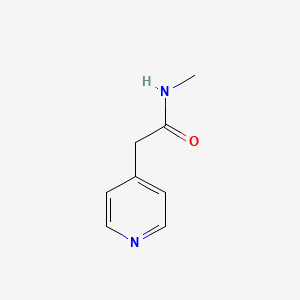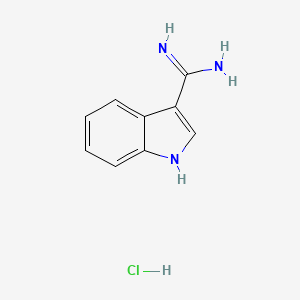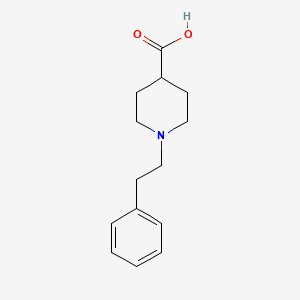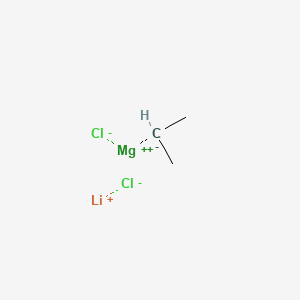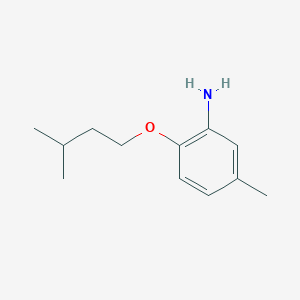
2-(Isopentyloxy)-5-methylaniline
Vue d'ensemble
Description
2-(Isopentyloxy)-5-methylaniline, commonly referred to as IPM, is an organic compound belonging to the family of aromatic amines. It is primarily used in the synthesis of various organic compounds, including drugs, dyes, and perfumes. IPM is also used in research laboratories for the study of biochemical and physiological processes.
Applications De Recherche Scientifique
IPM is used in a variety of scientific research applications, including the study of biochemical and physiological processes, as well as the development of new drugs and medical treatments. It has been used in the synthesis of various organic compounds, including drugs, dyes, and perfumes. IPM has also been used in the study of enzyme-catalyzed reactions, as well as in the investigation of the structure and function of proteins and other biological molecules.
Mécanisme D'action
The mechanism of action of IPM is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins. Prostaglandins are involved in a variety of physiological processes, including inflammation, pain, and fever. Inhibition of cyclooxygenase by IPM may lead to the inhibition of these processes.
Effets Biochimiques Et Physiologiques
IPM has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme cyclooxygenase, leading to the inhibition of prostaglandin synthesis. This can lead to the inhibition of inflammation, pain, and fever. In addition, IPM has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This can lead to increased levels of acetylcholine, which can lead to improved cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
IPM has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is relatively stable under a variety of conditions. In addition, IPM is relatively non-toxic, making it safe to use in experiments. However, IPM is not very soluble in water, and it is not very stable in acidic or basic solutions. This can limit its use in certain experiments.
Orientations Futures
There are a number of potential future directions for the use of IPM in scientific research. One potential direction is the development of new drugs and medical treatments based on IPM. In addition, IPM could be used in the study of enzyme-catalyzed reactions, as well as in the investigation of the structure and function of proteins and other biological molecules. Finally, IPM could be used in the development of new dyes and perfumes.
Propriétés
IUPAC Name |
5-methyl-2-(3-methylbutoxy)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-9(2)6-7-14-12-5-4-10(3)8-11(12)13/h4-5,8-9H,6-7,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDDFNLRRRZCAAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCC(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Isopentyloxy)-5-methylaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



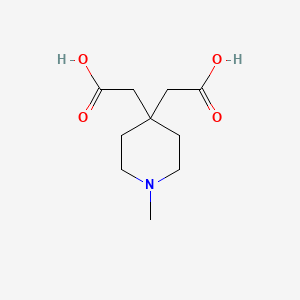
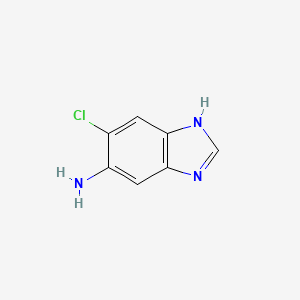
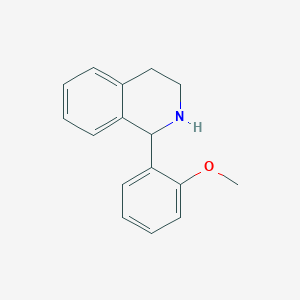
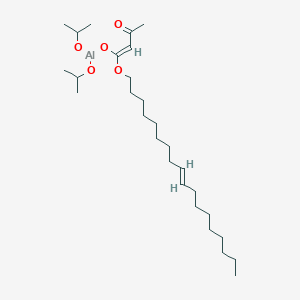
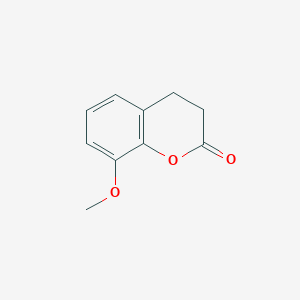
![N-[(3-chlorophenyl)methyl]-3-iodobenzamide](/img/structure/B3155601.png)
![(2E)-3-[4-(Benzyloxy)phenyl]-1-(4-phenylphenyl)prop-2-en-1-one](/img/structure/B3155603.png)
